5-(Benzyloxy)-2,4-dichloropyrimidine chemical properties
5-(Benzyloxy)-2,4-dichloropyrimidine chemical properties
An In-depth Technical Guide to 5-(Benzyloxy)-2,4-dichloropyrimidine: Properties, Reactivity, and Applications
Introduction
5-(Benzyloxy)-2,4-dichloropyrimidine is a key heterocyclic intermediate, valued in medicinal chemistry and organic synthesis for its versatile reactivity. As a derivative of pyrimidine, a core scaffold in nucleobases, this compound serves as a foundational building block for a diverse range of complex molecules, particularly in the development of targeted therapeutics. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, modulated by the electronic influence of the C5-benzyloxy group, allows for controlled, sequential functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity patterns, and applications, offering field-proven insights for researchers in drug discovery and process development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-(Benzyloxy)-2,4-dichloropyrimidine is fundamental to its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.
Chemical Identity and Characteristics
| Property | Value | Source |
| IUPAC Name | 5-(Benzyloxy)-2,4-dichloropyrimidine | N/A |
| CAS Number | 91183-17-4 | [1] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | [1] |
| Molecular Weight | 255.1 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
Structural Representation
The molecular architecture is defined by a pyrimidine ring substituted with two chlorine atoms and a benzyloxy group.
Caption: Chemical structure of 5-(Benzyloxy)-2,4-dichloropyrimidine.
Part 2: Synthesis and Reactivity Profile
The synthetic utility of 5-(Benzyloxy)-2,4-dichloropyrimidine is dictated by its preparation methods and the predictable, yet tunable, reactivity of its chloro-substituents.
Synthesis Pathway
The preparation of 2,4-dichloropyrimidines typically originates from uracil or its derivatives through chlorination. For the title compound, a logical pathway involves the chlorination of 5-(benzyloxy)uracil.
Caption: General synthesis workflow via chlorination.
Experimental Protocol: Representative Chlorination
This protocol is based on well-established methods for converting uracil derivatives to dichloropyrimidines.[2][3]
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Setup: In a multi-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 5-(benzyloxy)uracil.
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Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A tertiary amine base, such as N,N-dimethylaniline or triethylamine, can be added to facilitate the reaction.[3][4]
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Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.[3]
-
Workup: Cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 8-9.[2] Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure 5-(Benzyloxy)-2,4-dichloropyrimidine.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 2,4-dichloropyrimidines is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, leading to the displacement of the chloride leaving groups.
Causality of Regioselectivity:
In most 2,4-dichloropyrimidine systems, the C4 position is significantly more reactive towards nucleophiles than the C2 position.[5] This preference is governed by:
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Electronic Effects: The nitrogen atom at position 3 (N3) exerts a stronger electron-withdrawing inductive effect on the adjacent C4 position, making it more electrophilic. Furthermore, the intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized through resonance delocalization of the negative charge onto the N1 and N3 atoms.
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Substituent Influence: The C5-benzyloxy group, being an electron-donating group through resonance, can modulate this intrinsic reactivity. It may slightly decrease the overall electrophilicity of the ring but does not typically reverse the C4 > C2 selectivity for common nucleophiles like amines. However, the regioselectivity of SNAr reactions is highly sensitive to both electronic and steric effects of other ring substituents.[6]
Caption: Regioselectivity in SNAr reactions.
Advanced Reactivity: Palladium-Catalyzed Cross-Coupling
Beyond SNAr, the chloro-substituents can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
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Reactivity Order: For many Pd-catalyzed reactions on 2,4-dichloropyrimidines, the reactivity order remains C4 > C2.[5] This allows for selective mono-functionalization at the C4 position under controlled conditions, leaving the C2-Cl available for subsequent transformations.
-
C2-Selective Coupling: While C4-selectivity is common, recent advances have shown that specific ligand and catalyst systems can reverse this trend. For example, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been reported to uniquely effect C2-selective cross-coupling with thiols.[7] This highlights that selectivity is a complex interplay between the substrate, nucleophile, and the catalytic system.
Part 3: Applications in Drug Discovery
The di-functional nature of the 5-(benzyloxy)-2,4-dichloropyrimidine scaffold makes it an invaluable intermediate in the synthesis of biologically active molecules. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors.
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Kinase Inhibitors: The 2,4-disubstituted pyrimidine motif is a privileged scaffold for targeting the ATP-binding site of protein kinases. The benzyloxy group can serve as a vector to explore specific pockets within the enzyme active site, while the C2 and C4 positions are functionalized to establish key hydrogen bonds and other interactions. Dihydropyrimidine derivatives have shown promise as dual EGFR/VEGFR-2 inhibitors for cancer therapy.[8]
-
Antiproliferative Agents: Benzyloxy-containing dihydropyrimidinones have demonstrated significant antiproliferative activity against various human tumor cell lines.[9]
-
Antifolates: The 2,4-diaminopyrimidine scaffold, accessible from 2,4-dichloropyrimidine, is a classic template for inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases.[10]
Part 4: Safety and Handling
As with any reactive chemical intermediate, proper handling of 5-(Benzyloxy)-2,4-dichloropyrimidine is crucial. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Classification: This compound is generally classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11] It may also cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[12][13] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid breathing fumes or dust.[12][13]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12][13] Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[13][14]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek medical attention if irritation persists.
-
Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]
-
References
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- Gala, D., et al. (2021). Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones. Archiv der Pharmazie, 354(4), e2000466. doi:10.1002/ardp.202000466
- Medicinal Chemistry Resources. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
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- Merck KGaA. (2024). Safety Data Sheet.
- Pharmablock. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 2,4-Dichloropyrimidine.
- Rashid, U., et al. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European Journal of Medicinal Chemistry, 210, 112986. doi:10.1016/j.ejmech.2020.112986
- Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.
- SynQuest Laboratories, Inc. (2014). Safety Data Sheet.
- Thermo Fisher Scientific. (2011). Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine.
- Various Authors. (n.d.). 2,4-Dichloropyrimidine synthesis.
- Various Authors. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. doi:10.1021/acs.joc.5b01044
- Various Authors. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- Various Authors. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Various Authors. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
- Various Authors. (n.d.). Process for the preparation of chloropyrimidines.
- Yaseen, M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3459. doi:10.3390/molecules29153459
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